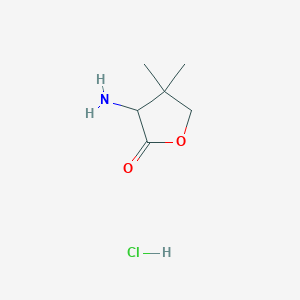

3-Amino-4,4-dimethyloxolan-2-one hydrochloride

Description

Significance of Oxolan-2-one Core Structures in Chemical Research

The oxolan-2-one, commonly known as γ-butyrolactone (GBL), is a five-membered lactone that is considered a "privileged structure" in the realm of chemical research and drug discovery. nih.govnih.gov This scaffold is present in a wide array of natural products and biologically active small molecules, which has drawn considerable attention from synthetic and medicinal chemists. nih.gov The versatility of the γ-butyrolactone core is demonstrated by its presence in several FDA-approved drugs used for diverse therapeutic purposes, including diuretics, anticancer agents, and treatments for heart disease. nih.gov

Beyond its role in pharmaceuticals, the γ-butyrolactone framework serves as a crucial intermediate in the production of other chemicals, such as N-methyl-2-pyrrolidone. wikipedia.org Its wide liquid range and chemical stability also make it useful as a solvent in various applications, including in electrolytic capacitors and for laboratory experiments. wikipedia.orgeschemy.com The development of novel synthetic methods to construct and modify the γ-butyrolactone ring remains an active area of research, reflecting its enduring importance in organic chemistry. nih.govacs.org

The Role of Amino Functionalities in Heterocyclic Scaffolds

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals. rsc.org Statistical analyses of approved drugs reveal that a significant majority of unique small-molecule therapeutics incorporate a nitrogen-based heterocycle. rsc.org The inclusion of amino functionalities within these scaffolds is of paramount importance for their biological activity.

The primary role of the amino group in this context is its ability to participate in crucial intermolecular interactions, most notably hydrogen bonding. rsc.orgrroij.com This capability allows molecules to bind with high specificity to biological targets such as proteins and nucleic acids. rsc.org In drug design, the strategic placement and modification of amino groups on a heterocyclic core is a fundamental tactic used to fine-tune a compound's pharmacological profile. rroij.comreachemchemicals.com By altering the basicity, polarity, and steric properties of the amino group, medicinal chemists can optimize a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties. rroij.comreachemchemicals.com

Structural Features and Classification of 3-Amino-4,4-dimethyloxolan-2-one Hydrochloride

This compound is a specific, substituted cyclic amino-lactone. Its structure is characterized by a central five-membered oxolan-2-one (or γ-butyrolactone) ring. Key substitutions on this ring define its chemical identity:

An amino group is located at the C3 position of the lactone ring. In the hydrochloride salt form, this amine is protonated to form an ammonium (B1175870) chloride salt.

A gem-dimethyl group , meaning two methyl groups are attached to the same carbon atom, is situated at the C4 position. This feature adds steric bulk and influences the molecule's conformation.

The carbon at the C3 position, where the amino group is attached, is a chiral center. Therefore, the compound can exist as different stereoisomers. This chirality is a critical feature, as biological systems often interact differently with different enantiomers of a molecule. nih.gov The compound is classified as a substituted γ-butyrolactone and, more specifically, as a cyclic β-amino acid derivative due to the relative positions of the amino and carboxylate (lactone) functionalities.

Below are tables detailing the chemical identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound and Related Structures

| Compound Name | CAS Number | Form |

|---|---|---|

| (3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride | 153665-44-2 | (R)-enantiomer |

| This compound | 42417-41-4 | Racemic |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol |

| Core Structure | Oxolan-2-one (γ-Butyrolactone) |

| Key Functional Groups | Lactone, Primary Amine (as hydrochloride salt), Gem-dimethyl group |

| Chirality | Chiral at C3 position |

Overview of Research Paradigms Relevant to this Compound Class

Compounds such as this compound are primarily utilized in research as chiral building blocks, or synthons, for the construction of more complex molecular architectures. researchgate.net The presence of multiple functional groups (amine and lactone) and a defined stereocenter makes them valuable starting materials in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.

A prominent research paradigm involves incorporating these small, functionalized heterocyclic scaffolds into larger molecules to explore their potential as therapeutic agents. For instance, research into novel allosteric activators of the SHP1 enzyme, a target for anti-tumor therapies, involved the synthesis of 3-amino-4,4-dimethyl lithocholic acid derivatives. nih.gov This work highlights how the 3-amino-4,4-dimethyl motif can be integrated into a larger steroidal framework to create potent and selective bioactive compounds. nih.gov The primary amine at the C3 position was found to be important for the compound's interaction with the SHP1 binding site. nih.gov

This approach exemplifies a common strategy in medicinal chemistry: the synthesis of compound libraries based on a common scaffold for screening against various biological targets. The structural and stereochemical information embedded within building blocks like this compound is leveraged to systematically explore the chemical space and identify novel lead compounds for drug development.

Properties

IUPAC Name |

3-amino-4,4-dimethyloxolan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-6(2)3-9-5(8)4(6)7;/h4H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKJRTRTYWVDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)C1N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42417-41-4 | |

| Record name | 2(3H)-Furanone, 3-aminodihydro-4,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42417-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-4,4-dimethyloxolan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 4,4 Dimethyloxolan 2 One Hydrochloride

Strategic Retrosynthesis and Precursor Design

A logical retrosynthetic analysis of 3-Amino-4,4-dimethyloxolan-2-one hydrochloride breaks the molecule down into key precursors, guiding the design of a forward synthesis. The primary disconnections involve the hydrochloride salt, the 3-amino group, and the core 4,4-dimethyloxolan-2-one ring.

Approaches to 4,4-Dimethyloxolan-2-one Ring Construction

The central challenge in synthesizing the target molecule is the construction of the γ-butyrolactone ring bearing a gem-dimethyl group at the 4-position. Several established methods for γ-lactone synthesis can be adapted for this purpose.

One prominent approach is analogous to the synthesis of pantolactone (α-hydroxy-β,β-dimethyl-γ-butyrolactone), a well-known chiral intermediate. acs.orgguidechem.com This strategy often begins with the condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to form hydroxypivaldehyde. guidechem.com Subsequent reaction with a cyanide source, followed by hydrolysis and lactonization, yields the racemic 4,4-dimethyloxolan-2-one ring system.

Another powerful method for constructing γ-lactones is the Reformatsky reaction . iitk.ac.inwikipedia.orgbyjus.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. wikipedia.orgbyjus.com For the synthesis of the 4,4-dimethyloxolan-2-one ring, acetone (B3395972) could be reacted with an α-haloacetate, such as ethyl bromoacetate, and zinc, followed by intramolecular cyclization of the resulting β-hydroxy ester to form the desired lactone.

Introduction of the 3-Amino Group: Stereochemical Considerations

With the 4,4-dimethyloxolan-2-one core established, the next critical step is the introduction of the amino group at the 3-position (the α-position relative to the carbonyl). A common and effective method for this transformation is through an α-halogenation, followed by a nucleophilic substitution.

The α-bromination of γ-butyrolactone is a well-documented procedure, often carried out using bromine and a catalyst like red phosphorus (a variation of the Hell-Volhard-Zelinskii reaction). pressbooks.puborgsyn.org This method can be applied to 4,4-dimethyloxolan-2-one to yield 3-bromo-4,4-dimethyloxolan-2-one. This α-bromolactone serves as a key intermediate. beilstein-journals.orgnih.gov

The subsequent reaction of the α-bromolactone with an amine source introduces the desired amino group. For the synthesis of the primary amine, ammonia (B1221849) or a protected ammonia equivalent (e.g., sodium azide (B81097) followed by reduction, or a protected amine like benzylamine (B48309) followed by deprotection) can be used as the nucleophile. This substitution reaction typically proceeds via an SN2 mechanism. pressbooks.pub

Stereochemical Considerations: The introduction of the amino group at the 3-position creates a chiral center. If a racemic 4,4-dimethyloxolan-2-one is used as the starting material, the final product will be a racemic mixture of (R)- and (S)-3-Amino-4,4-dimethyloxolan-2-one. Achieving an enantiomerically pure product requires a stereoselective approach. This can be accomplished in several ways:

Chiral Resolution: The racemic final product or a key intermediate can be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: An enantioselective synthesis can be designed from the outset. For instance, asymmetric amination reactions of lactone precursors have been developed. rsc.org Alternatively, a chiral starting material could be employed, such as a derivative of an amino acid, to construct the lactone ring with the desired stereochemistry.

Salt Formation and Hydrochloride Synthesis

The final step in the synthesis is the formation of the hydrochloride salt. This is typically a straightforward acid-base reaction. The free base, 3-Amino-4,4-dimethyloxolan-2-one, is dissolved in a suitable organic solvent, such as diethyl ether, isopropanol (B130326), or ethyl acetate. A solution of hydrogen chloride in the same or a compatible solvent is then added. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be isolated by filtration, washed, and dried. This method ensures a stable, crystalline, and easily handleable form of the final compound.

Development of Efficient and Scalable Synthetic Routes

Multi-Step Synthesis Pathways and Their Optimization

Based on the retrosynthetic analysis, a plausible multi-step pathway for the synthesis of this compound is outlined below.

Proposed Synthetic Pathway:

| Step | Reaction | Starting Materials | Key Reagents | Intermediate/Product |

| 1 | Reformatsky Reaction | Acetone, Ethyl bromoacetate | Zinc, Iodine (activator), THF (solvent) | Ethyl 3-hydroxy-3-methylbutanoate |

| 2 | Lactonization | Ethyl 3-hydroxy-3-methylbutanoate | Acid catalyst (e.g., H₂SO₄), Heat | 4,4-Dimethyloxolan-2-one |

| 3 | α-Bromination | 4,4-Dimethyloxolan-2-one | Br₂, PBr₃ (catalyst) | 3-Bromo-4,4-dimethyloxolan-2-one |

| 4 | Amination (via Azide) | 3-Bromo-4,4-dimethyloxolan-2-one | Sodium azide (NaN₃), DMF (solvent) | 3-Azido-4,4-dimethyloxolan-2-one |

| 5 | Reduction | 3-Azido-4,4-dimethyloxolan-2-one | H₂, Pd/C or LiAlH₄ | 3-Amino-4,4-dimethyloxolan-2-one |

| 6 | Salt Formation | 3-Amino-4,4-dimethyloxolan-2-one | HCl (in ether or isopropanol) | This compound |

Optimization Strategies:

Step 1 & 2: The Reformatsky reaction and subsequent lactonization can sometimes be performed in a one-pot fashion to improve efficiency. Optimization would involve screening different solvents and reaction temperatures to maximize the yield of the lactone.

Step 3: The α-bromination step can be optimized by controlling the stoichiometry of bromine and the reaction temperature to minimize the formation of di-brominated byproducts.

Step 4 & 5: The use of sodium azide followed by reduction is a reliable method for introducing a primary amine. This two-step process often provides cleaner products and higher yields compared to direct amination with ammonia, which can be difficult to control. The choice of reducing agent in step 5 (e.g., catalytic hydrogenation vs. a metal hydride) can be optimized based on scalability, safety, and functional group tolerance.

Purification: Each intermediate would require purification, typically by distillation or chromatography. For a scalable process, crystallization would be the preferred method of purification where possible.

Green Chemistry Principles in the Synthesis of Amino-Lactones

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact and improve safety and efficiency.

Atom Economy: The proposed synthesis can be evaluated for its atom economy. Steps like the Reformatsky reaction and the catalytic hydrogenation are generally atom-economical. By-products from other steps, such as the bromination, should be minimized.

Use of Less Hazardous Chemical Syntheses: The use of bromine and sodium azide poses significant safety and environmental concerns. Alternative, greener methods for amination could be explored. For example, biocatalytic approaches using transaminases could potentially introduce the amino group directly and stereoselectively, avoiding harsh reagents.

Use of Renewable Feedstocks: While the proposed synthesis starts from petrochemical-based materials like acetone, there is growing research into producing lactones from renewable biomass. For instance, γ-butyrolactone can be synthesized from biomass-derived furfural. nih.gov Future research could focus on developing pathways to 4,4-dimethyloxolan-2-one from renewable starting materials.

Catalysis: The use of catalytic reagents (e.g., PBr₃ in the bromination step, Pd/C in the hydrogenation) is preferable to stoichiometric reagents. Research into more efficient and recyclable catalysts for each step would be a key area for green optimization. For example, heterogeneous catalysts could simplify product purification.

Safer Solvents and Auxiliaries: The choice of solvents is crucial. Solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are common but have safety and environmental drawbacks. A green chemistry approach would involve screening for safer alternatives such as 2-methyl-THF, or exploring solvent-free reaction conditions where possible.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Continuous-Flow Synthesis Approaches for Related Compounds

Continuous-flow chemistry has emerged as a powerful technology in modern chemical synthesis, offering significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and greater control over reaction parameters. nih.govresearchgate.net These benefits make it an attractive approach for the synthesis of γ-butyrolactone scaffolds, the core structure of 3-Amino-4,4-dimethyloxolan-2-one.

Research has demonstrated the successful application of continuous-flow conditions for preparing γ-butyrolactone derivatives from renewable resources like fumaric and itaconic acids. acs.orgugent.be In one such approach, a photosensitized addition of alcohols to these starting materials was performed in glass micro- and mesofluidic reactors. ugent.beacs.org This method allows for scalable production with short residence times and yields ranging from 47–76%. acs.org The use of in-line monitoring techniques, such as NMR spectroscopy, facilitates rapid optimization of process parameters like temperature and reagent ratios. acs.org

Enzymatic cascades in continuous-flow systems have also been developed for the synthesis of chiral polysubstituted γ-butyrolactones. researchgate.netresearchgate.net This biocatalytic approach addresses challenges faced in batch reactions, such as low enzyme activity and phase separation. By employing microreactors, researchers have achieved significantly higher space-time yields and excellent stereoselectivity (up to 99% enantiomeric excess and 98% diastereomeric excess) compared to batch processes. researchgate.net The advantages of continuous-flow systems, such as reduced reaction volumes and shorter reaction times, make large-scale bioproduction more economically viable. researchgate.net The inherent safety of flow reactors, due to smaller reaction volumes and superior temperature control, is particularly beneficial when dealing with potentially hazardous intermediates or exothermic reactions. rsc.orgresearchgate.net

| Parameter | Continuous-Flow Photosynthesis acs.orgugent.be | Continuous-Flow Enzymatic Cascade researchgate.net |

| Starting Materials | Fumaric acid, Itaconic acid, Alcohols | α,β-unsaturated γ-ketoesters |

| Key Technology | Photosensitization, Micro/mesofluidic reactors | Dual-enzyme cascade, 3D microfluidic reactors |

| Isolated Yield | 47–76% | Not specified, but higher space-time yield than batch |

| Stereoselectivity | Not specified | Up to 99% ee, 98% de |

| Key Advantages | Scalability, Short residence times, Use of renewable resources | High stereoselectivity, Overcomes batch limitations, Improved productivity |

Enantioselective Synthesis and Chiral Resolution Techniques

Achieving the desired stereochemistry is paramount in the synthesis of bioactive molecules. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which often requires sophisticated catalytic systems or chiral starting materials.

The asymmetric synthesis of γ-butyrolactones, particularly those with multiple stereocenters, is a significant area of research. While specific methods for 3-Amino-4,4-dimethyloxolan-2-one are not extensively detailed, general strategies for related structures are highly relevant. One powerful technique is the enantioselective construction of quaternary carbon centers, such as the C4 position in the target molecule. This can be achieved through the sequential dialkylation of chiral lactone templates. acs.org

Another prominent approach involves the use of N-heterocyclic carbene (NHC) catalysts in annulation reactions. For instance, a chiral NHC can catalyze the addition of α,β-unsaturated aldehydes to racemic α-keto esters, leading to the formation of γ-butyrolactones with three contiguous stereocenters. nih.govacs.org This method operates through a dynamic kinetic resolution, effectively converting the racemic starting material into a single, highly enriched stereoisomeric product. acs.org Such strategies provide a powerful means to control the absolute and relative stereochemistry of the resulting lactone ring.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. sigmaaldrich.com The auxiliary, after fulfilling its role, can be removed and often recycled. wikipedia.org Common examples of chiral auxiliaries include oxazolidinones and camphor-derived structures. wikipedia.orgsigmaaldrich.com For the synthesis of γ-butyrolactones, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of the C3 amino-substituted stereocenter.

Organocatalysis, which uses small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. For the formation of enantiopure γ-butyrolactones, organocatalysts can facilitate key bond-forming reactions with high stereocontrol. nih.gov For example, quinine-based amine organocatalysts have been used in multicomponent reactions involving a tandem Knoevenagel condensation/Michael addition/decarboxylative lactonization sequence. nih.gov Similarly, the enantioselective Michael addition of aldehydes to nitroalkenes, catalyzed by organic molecules, can produce δ-nitro alcohols, which are key precursors for α,β-disubstituted γ-butyrolactones. nih.gov These methods offer a metal-free alternative for creating stereogenic centers with high enantioselectivity.

| Strategy | Principle | Application to γ-Butyrolactone Synthesis |

| Chiral Auxiliary | A temporary chiral group directs stereoselective transformations. wikipedia.org | Control of stereocenter formation during ring construction or functionalization. |

| Organocatalysis | Small organic molecules catalyze asymmetric reactions. nih.gov | Enantioselective Michael additions and tandem reactions to build the chiral lactone core. nih.gov |

When a molecule contains multiple stereocenters, diastereoselective synthesis is employed to control their relative configuration. Diastereomers have different physical properties, which allows for their separation using standard laboratory techniques like chromatography. nih.gov

A notable method for the diastereoselective synthesis of γ-aminoalkyl-substituted γ-butyrolactones involves a samarium(II) iodide-mediated reaction. This one-step ketyl-alkene coupling reaction between N,N-dibenzyl-protected (S)-α-amino aldehydes and an acrylate (B77674) bearing a chiral auxiliary ((1S,2R)-N-methylephedrinyl acrylate) yields the corresponding γ-butyrolactones with high diastereoselectivity (up to 80% de). nih.gov The choice of chiral auxiliary and reaction conditions is crucial for maximizing the diastereomeric excess. The resulting diastereomers can then be separated to isolate the desired product. The stereochemistry of the final products is often confirmed using advanced NMR techniques, such as DPFGSE-NOE experiments, which help to elucidate the spatial arrangement of atoms in the molecule. nih.gov

Post-Synthetic Modifications and Functionalization Strategies

Once the core structure of 3-Amino-4,4-dimethyloxolan-2-one is synthesized, further modifications can be made to alter its properties or to prepare derivatives for various applications.

The primary amine group at the C3 position is a key site for functionalization. Selective derivatization of this amine allows for the introduction of a wide range of substituents. Common derivatization reactions for primary amines include acylation, alkylation, and the formation of Schiff bases. sigmaaldrich.comnih.gov

To achieve selectivity and control over the reaction, protecting groups are often employed. For instance, the amine can be protected with a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be easily removed later. nih.gov This strategy allows other parts of the molecule to be modified without affecting the amine.

Derivatization is also a crucial step for analytical purposes. Aliphatic amines often lack a chromophore or fluorophore, making their detection by techniques like HPLC difficult. sigmaaldrich.com Pre-column derivatization with a reagent that introduces a detectable tag, such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) or 3-(4-chlorobenzoyl)-2-quinolinecarboxaldehyde (Cl-BQCA), can significantly enhance detection sensitivity and selectivity. sigmaaldrich.comnih.gov These reagents react readily with primary amines under mild conditions to form stable, highly fluorescent derivatives. sigmaaldrich.com

| Derivatization Reagent | Purpose | Reaction Conditions |

| Boc-anhydride (Boc₂O) | Protection of the amine group for further synthesis. nih.gov | Typically with a base like triethylamine (B128534) in an organic solvent. nih.gov |

| DMQC-OSu | Analytical detection (HPLC-fluorescence). sigmaaldrich.com | Mild conditions in aqueous solution. sigmaaldrich.com |

| Cl-BQCA | Analytical detection (Capillary Electrophoresis-LIF). nih.gov | pH 8.0 borate (B1201080) buffer, 50 °C for 50 min. nih.gov |

Functionalization at Other Positions of the Oxolan-2-one Ring

The synthetic modification of the 3-Amino-4,4-dimethyloxolan-2-one scaffold, beyond the primary amino group at the C3 position, presents a significant challenge in medicinal chemistry. The primary locus for such modifications on the heterocyclic core is the C5 methylene (B1212753) (-CH2-) group, which is adjacent to the ring oxygen. Direct C-H functionalization at this position on a saturated lactone is not extensively documented, necessitating a multi-step approach.

A plausible and strategic pathway for introducing diversity at the C5 position involves an initial oxidation to create a reactive intermediate, followed by nucleophilic substitution. This two-stage methodology allows for the introduction of a wide array of functional groups.

Stage 1: C5-Hydroxylation (Proposed Intermediate Step)

The initial and pivotal step is the selective oxidation of the C-H bond at the C5 position to introduce a hydroxyl group, yielding a 5-hydroxy-4,4-dimethyloxolan-2-one intermediate. While direct selective oxidation of saturated lactones at the C5 position is challenging, analogous transformations, such as the oxidation of tetrahydrofuran with hydrogen peroxide to yield 2-hydroxytetrahydrofuran (B17549) as an intermediate, suggest the feasibility of this approach. mdpi.comresearchgate.net This key hydroxylated intermediate serves as a versatile anchor point for subsequent functionalization.

Stage 2: Nucleophilic Substitution of C5-Hydroxy/Alkoxy Intermediates

Once the 5-hydroxy intermediate is formed, it can be readily converted into a more reactive leaving group (e.g., via conversion to a 5-alkoxy or 5-halo derivative) or directly reacted with various nucleophiles. The reactivity of such intermediates is well-documented in related 2(5H)-furanone systems, providing a strong basis for potential transformations on the oxolan-2-one ring. mdpi.com These reactions typically involve the substitution of a group at the C5 position, enabling the introduction of diverse chemical moieties.

Key functionalization reactions demonstrated on analogous furanone systems, which could be applied to a C5-activated 4,4-dimethyloxolan-2-one core, include the introduction of phenoxy, thio, and selenoether linkages.

C5-Phenoxy and Thiophenoxy Derivatives

The reaction of a C5-activated intermediate with phenolic and thiophenolic nucleophiles can lead to the formation of C5-O-aryl and C5-S-aryl bonds. Studies on 3,4,5-trichloro-2(5H)-furanone show that it reacts readily with nucleophiles like 2-aminophenol (B121084) and 2-aminothiophenol (B119425) in the presence of a base, resulting in high yields of the corresponding cyclized derivatives. nih.gov This highlights the potential for introducing substituted aryl ether and thioether moieties at the C5 position.

| Reactant (Nucleophile) | Reaction Conditions | Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Aminophenol | K₂CO₃, Acetone, Reflux | Tricyclic 1,4-oxazine derivative | High | nih.gov |

| 2-Aminothiophenol | K₂CO₃, Acetone, Reflux | Tricyclic 1,4-thiazine derivative | 91% | nih.gov |

C5-Seleno Derivatives

The introduction of selenium-containing functional groups can be achieved through reaction with selenophenols or potassium selenocyanate (B1200272). For instance, 5-alkoxy-3,4-dihalo-2(5H)-furanones have been shown to react with potassium selenocyanate (KSeCN) under basic conditions to yield 4-selenocyanato products, demonstrating the viability of introducing selenium-based functionalities onto the lactone ring system. mdpi.com A similar substitution at the C5 position is anticipated.

| Reactant | Reaction Conditions | Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| Potassium Selenocyanate (KSeCN) | Acetonitrile (B52724), Basic conditions | 5-Alkoxy-3-halo-4-selenocyanato-2(5H)-furanone | Satisfactory | mdpi.com |

| Selenophenol | Diethyl ether | 4-Chloro-5-ethoxy-3-(phenylselanyl)-2(5H)-furanone | Good | mdpi.com |

Chemical Reactivity and Transformation Mechanisms of 3 Amino 4,4 Dimethyloxolan 2 One Hydrochloride

Reactivity of the Amine Group

The amine group in 3-Amino-4,4-dimethyloxolan-2-one hydrochloride is protonated, existing as an ammonium (B1175870) chloride salt. For it to participate in reactions as a nucleophile, it must first be deprotonated by a base to liberate the free primary amine. The reactivity is therefore highly dependent on the pH of the reaction medium.

Nucleophilic Reactions and Amide Formation

Once deprotonated to the free amine, the nitrogen atom becomes a potent nucleophile, capable of reacting with a variety of electrophiles. The most common and significant reaction of this primary amine is amide bond formation. researchgate.net This is typically achieved by reacting the free amine with activated carboxylic acid derivatives.

Key reactions include:

Acylation with Acyl Chlorides and Anhydrides: These highly reactive reagents readily acylate the amine under basic conditions (requiring a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct) to form stable N-acyl derivatives.

Peptide Coupling Reactions: In the presence of standard peptide coupling reagents (e.g., EDC, DCC, HATU), the amine can be coupled with carboxylic acids to form amide bonds. nih.gov This is a cornerstone of peptidomimetic synthesis. nih.gov

Reaction with Isocyanates and Isothiocyanates: The amine group can add to isocyanates and isothiocyanates to form the corresponding urea (B33335) and thiourea (B124793) derivatives, respectively.

Boc Protection: The amine is readily protected with Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions to form the N-Boc protected derivative, a common intermediate in multi-step organic synthesis. nih.gov

These reactions are fundamental to utilizing 3-Amino-4,4-dimethyloxolan-2-one as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

| Reaction Type | Electrophilic Reagent | Product Class | General Conditions |

| Acylation | Acyl Chloride (R-COCl) | N-Acyl Amide | Non-nucleophilic base (e.g., Et₃N) |

| Acylation | Acid Anhydride (R-CO)₂O | N-Acyl Amide | Basic or neutral conditions |

| Peptide Coupling | Carboxylic Acid + EDC | N-Acyl Amide | Aprotic solvent (e.g., DMF, DCM) |

| Urea Formation | Isocyanate (R-NCO) | N-Substituted Urea | Aprotic solvent |

Salt-Bridge Interactions and Protonation Equilibria

As a hydrochloride salt, the compound exists in a protonated state where the ammonium group (–NH₃⁺) forms a strong ionic interaction, or salt bridge, with the chloride anion (Cl⁻). This interaction significantly influences the compound's physical properties, such as its melting point and solubility, typically rendering it more soluble in polar protic solvents like water and alcohols compared to its free amine form.

The protonation state is governed by the acid-dissociation constant (pKa) of the conjugate acid (R-NH₃⁺) and the pH of the solution. The equilibrium can be represented as:

R-NH₃⁺Cl⁻ ⇌ R-NH₂ + H⁺ + Cl⁻

The pKa value for the ammonium group is expected to be slightly lower than that of a typical primary alkyl amine (pKa ≈ 10.5-11) due to the electron-withdrawing inductive effect of the nearby lactone carbonyl group, which destabilizes the positively charged ammonium ion. The precise pKa value determines the proportion of protonated and deprotonated species at a given pH, which is critical for controlling its nucleophilic reactivity and for processes like chromatographic separation.

Oxidation and Reduction Pathways

The amine group can theoretically undergo oxidation, although this is less common in synthetic applications and can be challenging to control. Potential oxidizing agents could convert the primary amine into various products, but these reactions are often harsh and may also affect the lactone ring.

Oxidation: Strong oxidants could potentially lead to nitro compounds or result in oxidative cleavage. Milder, more controlled oxidation could yield imines if a suitable reaction partner is present.

Intramolecular and Intermolecular Reactions

The bifunctional nature of 3-Amino-4,4-dimethyloxolan-2-one, possessing both a nucleophilic amino group and an electrophilic lactone, allows for a range of intramolecular and intermolecular reactions.

Intramolecular reactions are a key feature of α-amino lactone chemistry. The proximity of the amino group to the lactone ring can facilitate cyclization reactions to form bicyclic products. For example, research on related amino acid-derived diazoketones has shown that intramolecular nucleophilic attack from a protected carboxyl group can lead to the formation of 1,3-oxazinane (B78680) skeletons. frontiersin.org While not directly involving a pre-formed lactone, this demonstrates the principle of cyclization driven by proximate functional groups derived from amino acids.

In some synthetic strategies involving γ-butyrolactones, radical-mediated rearrangement reactions have been used as a method to create diverse molecular structures. acs.org For instance, radical carboxylation followed by 1,2-aryl migration and subsequent cyclization can yield γ-butyrolactones with vicinal disubstitutions. acs.org Rearrangements of cyclopropylcarbinyl substrates have also been employed as a route to synthesize α-methylene-γ-butyrolactones. acs.org These studies highlight the potential for skeletal rearrangements within the broader class of butyrolactones.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are a powerful tool in synthetic chemistry. organic-chemistry.org Amino acids and their derivatives are valuable substrates in MCRs due to their multiple functional groups.

Specifically, α-amino acids have been used in the Ugi five-center three-component reaction (U-5C-3CR) to produce α-amino-δ-valerolactones. researchgate.net In this type of reaction, an α-amino acid acts as a bifunctional starting material where both the amino and carboxylic acid groups participate. mdpi.com The amino group condenses with an aldehyde to form an imine, which then reacts with an isocyanide. An intramolecular attack by the carboxylate group on the resulting nitrilium ion intermediate drives the cyclization to form a lactone ring. mdpi.com Although direct studies using 3-Amino-4,4-dimethyloxolan-2-one in MCRs are not prevalent, its structural motifs—an amino group and a latent carboxylic acid (within the lactone)—suggest its potential as a synthon in similar isocyanide-based MCRs or other domino reactions. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of various NMR experiments, detailed information about the connectivity of atoms, their spatial arrangement, and molecular dynamics can be obtained.

Elucidation of Complete Molecular Structure and Connectivity

The fundamental structure of 3-Amino-4,4-dimethyloxolan-2-one hydrochloride can be definitively established using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

A standard ¹H NMR spectrum would be expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The amino group protons (NH₃⁺) would likely appear as a broad singlet, the proton at the chiral center (C3-H) as a multiplet, the diastereotopic protons of the methylene (B1212753) group (C5-H₂) as separate multiplets, and the two methyl groups at the C4 position as distinct singlets, unless they are magnetically equivalent.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. This would include the carbonyl carbon of the lactone, the quaternary carbon at C4, the chiral carbon at C3, the methylene carbon at C5, and the two methyl carbons.

To definitively assign these signals and confirm the connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between coupled protons, for instance, between the C3-H and the NH₃⁺ protons, and between the C3-H and the C5-H₂ protons, thus mapping out the proton-proton network. An HSQC spectrum would then link each proton to its directly attached carbon atom, allowing for the unambiguous assignment of all protonated carbons. Further confirmation of the carbon skeleton and quaternary centers can be achieved through an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which reveals long-range correlations between protons and carbons separated by two or three bonds.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following data are hypothetical and serve as an illustrative example of expected chemical shifts. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~175 |

| C3-H | ~4.0 | ~55 |

| NH₃⁺ | ~8.5 (broad) | - |

| C4 | - | ~45 |

| C5-H₂ | ~4.2 and ~4.0 | ~75 |

| CH₃ (a) | ~1.2 | ~25 |

| CH₃ (b) | ~1.1 | ~24 |

Stereochemical Assignment through NMR Techniques

The determination of the relative and absolute stereochemistry at the C3 chiral center is a critical aspect of the characterization of this compound. Advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, are instrumental in this regard.

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can reveal through-space interactions between protons that are in close proximity. For instance, observing an NOE correlation between the C3-H proton and one of the specific methyl groups at C4 could provide insights into the preferred conformation and the relative stereochemistry of the molecule. The magnitude of the NOE enhancement can be correlated with the internuclear distance, helping to build a three-dimensional model of the molecule in solution.

In cases where diastereomers are synthesized, a direct comparison of their NMR spectra can often reveal characteristic differences in chemical shifts and coupling constants that allow for their differentiation and stereochemical assignment.

Dynamic NMR Studies of Conformational Changes

The five-membered oxolanone ring is not planar and can exist in various conformations, such as envelope or twist forms. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about the conformational dynamics of the ring system.

By analyzing the changes in the line shape of NMR signals as a function of temperature, it is possible to determine the energy barriers for conformational interconversion. For example, if the two methyl groups at C4 are diastereotopic due to the chiral center and slow ring flipping on the NMR timescale, they might show separate signals at low temperatures. As the temperature is increased, the rate of conformational exchange may increase, leading to the coalescence of these signals into a single, averaged peak. From the coalescence temperature and the chemical shift difference, the free energy of activation (ΔG‡) for the ring-flipping process can be calculated, providing quantitative data on the conformational flexibility of the molecule.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass of the molecular ion with very high accuracy (typically to within a few parts per million), it is possible to calculate a unique elemental formula.

For this compound, with a chemical formula of C₆H₁₂ClNO₂, the protonated molecule [M+H]⁺ would be analyzed. The experimentally measured exact mass would be compared to the theoretically calculated mass for the C₆H₁₂NO₂⁺ ion, providing strong evidence for the assigned chemical formula and ruling out other possibilities with the same nominal mass.

Interactive Data Table: HRMS Data

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [C₆H₁₂NO₂]⁺ | 130.0863 | (To be determined experimentally) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation patterns of the molecular ion, which can provide valuable structural information. In an MS/MS experiment, the parent ion of interest (e.g., the protonated molecule of 3-Amino-4,4-dimethyloxolan-2-one) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

The fragmentation of the protonated 3-Amino-4,4-dimethyloxolan-2-one would likely involve characteristic losses of small neutral molecules. Common fragmentation pathways could include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for protonated primary amines.

Loss of carbon monoxide (CO): Resulting from the cleavage of the lactone ring.

Loss of water (H₂O): If a rearrangement occurs.

Cleavage of the oxolanone ring: Leading to various smaller fragment ions.

By carefully analyzing the masses of the fragment ions, a detailed fragmentation pathway can be proposed. This not only helps to confirm the proposed structure but can also be useful for the identification of this compound in complex mixtures. For instance, the loss of a fragment corresponding to the dimethylated portion of the ring would further corroborate the assigned structure. The elucidation of these fragmentation pathways is essential for developing analytical methods for the detection and quantification of this compound.

Application in Reaction Monitoring and Impurity Profiling

The synthesis of this compound involves multiple steps where the potential for side reactions and the formation of impurities exists. A thorough understanding of the reaction progress and the impurity profile is critical for process optimization and ensuring the final product's purity. derpharmachemica.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for this purpose.

Reaction monitoring via HPLC allows for the quantitative tracking of reactants, intermediates, and the formation of the final product over time. By collecting aliquots from the reaction mixture at various intervals, a kinetic profile can be established, helping to identify the optimal reaction time and conditions to maximize yield and minimize impurity formation.

Impurity profiling is the identification and quantification of all potential impurities in the drug substance. google.com These can include starting materials, by-products, intermediates, and degradation products. Techniques like LC-MS/MS are particularly powerful for identifying unknown impurities by providing both retention time data and mass fragmentation patterns, which aid in structural elucidation. A well-defined impurity profile is a key component of regulatory submissions and ensures the safety and quality of the final active pharmaceutical ingredient (API). derpharmachemica.com

Illustrative Impurity Profile Data for this compound

| Impurity Name | Structure | Potential Origin | Typical Limit (%) |

|---|---|---|---|

| Starting Material A | [Structure of Precursor 1] | Unreacted starting material | ≤ 0.1 |

| Intermediate B | [Structure of Intermediate] | Incomplete reaction | ≤ 0.15 |

| By-product C | [Structure of By-product] | Side reaction | ≤ 0.1 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for probing the functional groups and molecular structure of a compound. researchgate.net

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct functional groups. The presence of the γ-butyrolactone ring would be confirmed by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1750-1780 cm⁻¹. The amino group (-NH₃⁺) in the hydrochloride salt form would present characteristic N-H stretching and bending vibrations. The C-N and C-O stretching vibrations, as well as the vibrations from the gem-dimethyl group, would also provide fingerprint information for the molecule.

Furthermore, these techniques are highly sensitive to intermolecular interactions, such as hydrogen bonding. In the solid state, the ammonium (B1175870) group (R-NH₃⁺) and the chloride ion (Cl⁻) can form extensive hydrogen bond networks with the carbonyl oxygen. These interactions can cause shifts in the vibrational frequencies of the involved groups, particularly the N-H and C=O stretching bands, providing valuable information about the crystalline packing and intermolecular forces. amadischem.comnih.gov

Table of Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (Lactone) | C=O Stretch | 1750 - 1780 |

| Ammonium | N-H Stretch | 3000 - 3200 |

| Ammonium | N-H Bend | 1500 - 1600 |

| Alkane | C-H Stretch | 2850 - 3000 |

In-Situ Reaction Monitoring using IR and Raman Spectroscopy

In-situ (in the reaction vessel) monitoring using attenuated total reflection-Fourier transform infrared (ATR-FTIR) or Raman spectroscopy offers real-time insights into a chemical reaction. molport.com By inserting a probe directly into the reaction mixture, the concentration changes of key species can be tracked continuously. For the synthesis of this compound, this would involve monitoring the disappearance of reactant-specific peaks (e.g., a precursor's azide (B81097) or nitro group) and the concurrent appearance of the product's characteristic carbonyl and amine-related peaks. This continuous data stream allows for precise determination of reaction endpoints, detection of transient intermediates, and immediate identification of process deviations, leading to improved process control and safety. molport.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and torsional angles. arctomsci.com For a chiral molecule like this compound, SCXRD is the gold standard for determining its absolute configuration (the R or S designation at the stereocenter). uni.lusigmaaldrich.com This is achieved through the analysis of anomalous dispersion effects, which allows for the confident assignment of the molecule's stereochemistry. uni.lu The analysis also reveals the preferred conformation of the five-membered lactone ring (e.g., envelope or twist conformation) and the spatial arrangement of the substituents in the crystal lattice.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₂ClNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.54 |

| b (Å) | 10.21 |

| c (Å) | 12.87 |

| Flack Parameter | 0.02(3) |

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid compound to exist in more than one crystalline form or structure. bldpharm.com Different polymorphs of the same compound can have different physicochemical properties, including solubility, stability, and melting point, which can significantly impact a drug's performance. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize these different crystalline forms. nih.govresearchgate.net

Each polymorph produces a unique PXRD pattern, which serves as a crystalline fingerprint. bldpharm.com By comparing the diffraction pattern of a manufactured batch against reference patterns of known polymorphs, one can confirm the desired crystalline form and detect the presence of any undesired polymorphic impurities. uni.lu Quantitative analysis using PXRD can also determine the relative amounts of different polymorphs in a mixture, which is crucial for quality control during pharmaceutical manufacturing. uni.lu

Illustrative PXRD Peak Data for Two Hypothetical Polymorphs

| 2θ Angle (Form A) | Relative Intensity (%) | 2θ Angle (Form B) | Relative Intensity (%) |

|---|---|---|---|

| 12.5 | 100 | 10.8 | 85 |

| 15.3 | 80 | 14.2 | 100 |

| 20.1 | 65 | 18.5 | 70 |

| 22.8 | 90 | 23.1 | 55 |

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are powerful tools for the separation, identification, and quantification of components within a mixture. For a chiral compound like this compound, both the chemical purity and the enantiomeric purity are critical quality attributes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. It is employed for both assessing the purity of this compound and for separating its enantiomers.

Purity Assessment:

A stability-indicating HPLC method can be developed to quantify the main compound and separate it from any process-related impurities or degradation products. A typical approach involves reversed-phase chromatography.

Method Parameters: A C18 column is often a suitable choice for the stationary phase. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components with good peak shape. Detection is commonly performed using a UV detector, as the lactam and its potential impurities may possess chromophores.

Validation: A developed HPLC method for purity assessment would be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the results.

Enantiomeric Separation:

Since this compound is a chiral molecule, it is crucial to control its enantiomeric purity. Chiral HPLC is the most common technique for this purpose. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating a broad range of chiral compounds, including lactams and amino acid derivatives. researchgate.netnih.gov Columns like Chiralpak® and Chiralcel® are frequently employed.

Mobile Phase: The choice of mobile phase is critical for achieving enantioseparation. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol) are common. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.

Research Findings: While specific chromatograms for this compound are not readily available in public literature, studies on similar β-lactam structures demonstrate the effectiveness of polysaccharide-based CSPs. For instance, separations of trans-β-lactam ureas have been successfully achieved on CHIRAL ART Amylose-SA and CHIRAL ART Cellulose-SB columns using a mobile phase of n-hexane/2-PrOH. mdpi.com The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.

Below is an interactive data table summarizing typical HPLC conditions for the analysis of similar amino lactone compounds.

| Parameter | Purity Assessment (Reversed-Phase) | Enantiomeric Separation (Chiral) |

| Stationary Phase | C18, 5 µm | Polysaccharide-based (e.g., Amylose or Cellulose derivative) |

| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 25 °C | 25 °C |

| Detection | UV at 210 nm | UV at 220 nm |

| Injection Volume | 10 µL | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Reaction By-products

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is primarily used to identify and quantify residual solvents from the synthesis process and to detect any volatile by-products.

Sample Preparation: As the target compound is a salt and non-volatile, direct analysis by GC is not feasible. However, for the analysis of volatile impurities, a headspace sampling technique is typically employed. In headspace GC-MS, the sample is heated in a sealed vial, and the vapor phase, containing the volatile analytes, is injected into the GC system. This technique prevents the non-volatile matrix from contaminating the GC system.

Derivatization: For the analysis of non-volatile but thermally stable by-products, derivatization might be necessary to increase their volatility. For amino-containing compounds, silylation is a common derivatization technique. mdpi.com

GC-MS Parameters: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used. The oven temperature is programmed to ramp up to allow for the separation of compounds with different boiling points. The mass spectrometer is used as a detector, providing mass spectra of the separated components, which allows for their identification by comparison with spectral libraries (e.g., NIST).

Research Findings: The analysis of residual solvents in active pharmaceutical ingredients (APIs) is a standard quality control procedure. GC-MS methods are developed and validated to detect and quantify solvents used in the synthesis, such as toluene, heptane, ethyl acetate, and others. The permissible limits for these solvents are defined by regulatory guidelines like ICH Q3C. The identification of reaction by-products is crucial for understanding the synthesis process and controlling the impurity profile. For example, in the synthesis of lactones, potential by-products could arise from side reactions or incomplete conversion of starting materials. GC-MS analysis of the reaction mixture (after appropriate work-up and derivatization if necessary) can help to identify these minor components.

An interactive data table of typical GC-MS conditions for the analysis of volatile impurities is presented below.

| Parameter | Headspace GC-MS for Residual Solvents |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Oven Program | Initial temp 40°C, hold for 5 min, ramp to 240°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-350 |

| Headspace Sampler | Vial equilibration at 80°C for 15 min |

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), provide insights into a molecule's structure, stability, and reactivity.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of 3-Amino-4,4-dimethyloxolan-2-one hydrochloride would reveal key details about its chemical nature. DFT calculations could be employed to determine the optimized molecular geometry, identifying the most stable arrangement of atoms in three-dimensional space.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. For γ-butyrolactone derivatives, studies have shown that fluorination can influence the HOMO and LUMO energies, thereby affecting the molecule's electrochemical stability. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of QM calculations. By performing geometry optimization followed by GIAO (Gauge-Including Atomic Orbital) calculations, it is possible to obtain theoretical chemical shifts. These computed values, when compared with experimental data, can confirm the proposed structure. For complex molecules like substituted lactones, computational NMR analysis can be instrumental in assigning stereochemistry by comparing the calculated chemical shifts for different diastereomers with the experimental spectra. tandfonline.commdpi.com

IR Spectroscopy: Theoretical Infrared (IR) spectra can be calculated by determining the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and wagging of the chemical bonds. For this compound, key vibrational modes would include the C=O stretch of the lactone, the N-H stretches of the ammonium (B1175870) group, and the C-O stretches of the ester functionality. DFT calculations can predict the wavenumbers and intensities of these vibrations, providing a theoretical spectrum that can be compared with experimental FT-IR data. acs.org

Acidity and Basicity Predictions of the Amine and Lactone Functions

The pKa value is a critical parameter that describes the acidity or basicity of a functional group. Computational methods can predict pKa values through thermodynamic cycles that involve calculating the Gibbs free energy of deprotonation in the gas phase and the solvation free energies of the protonated and deprotonated species.

For this compound, two key functional groups are of interest: the primary amine (present as an ammonium ion in the hydrochloride salt) and the lactone (ester) group.

Amine Basicity: The pKa of the conjugate acid (the ammonium group) determines the basicity of the amine. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches have been developed to accurately predict the pKa of small molecules in explicit solvent. biust.ac.bw These methods combine high-level QM calculations for the reacting species with a molecular mechanics description of the surrounding solvent molecules. The predicted pKa would indicate the pH at which the amino group is predominantly in its protonated or deprotonated state.

Lactone Hydrolysis: While the lactone itself is not typically considered acidic or basic in the Brønsted-Lowry sense, its carbonyl group can be protonated under acidic conditions, which facilitates hydrolysis. The susceptibility of the lactone ring to hydrolysis can be indirectly assessed by calculating the activation energy for the ring-opening reaction. The basicity of the carbonyl oxygen can also be estimated by calculating the proton affinity.

Modern approaches often combine quantum mechanical calculations with machine learning to enhance the accuracy of pKa predictions for a diverse range of compounds. researchgate.netresearchgate.netdiva-portal.org

Conformational Analysis and Molecular Dynamics (MD) Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and how it behaves over time.

Conformational Landscapes and Energy Minima

Conformational analysis aims to identify all stable conformations (energy minima) of a molecule and the energy barriers between them. For a cyclic system like the oxolan-2-one ring in the title compound, the ring can adopt various puckered conformations, such as envelope and twist forms. The substituents on the ring (the amino and dimethyl groups) will have preferred orientations (axial or equatorial-like) in these different ring conformations.

Computational methods like molecular mechanics or DFT can be used to perform a systematic search of the conformational space to locate the different energy minima. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. For substituted cyclic molecules, the most stable conformation is typically the one that minimizes steric strain and other unfavorable interactions. frontiersin.orgresearchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational landscape. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational space and the observation of transitions between different conformations. diva-portal.org For this compound, an MD simulation would reveal the flexibility of the lactone ring and the preferred orientations of the substituents.

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can have a profound impact on the conformation and reactivity of a molecule. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation.

MD simulations with explicit solvent molecules are particularly powerful for studying the specific interactions between the solute and the solvent, such as hydrogen bonding. For this compound in an aqueous solution, MD simulations could be used to study the hydration shell around the ammonium and carbonyl groups. acs.org The simulations would show how water molecules orient themselves to form hydrogen bonds and how these interactions influence the conformational preferences of the solute.

Studies on similar lactones have shown that the solvent can alter the equilibrium between different conformers. rsc.org Furthermore, the solvent can affect reaction rates by stabilizing or destabilizing transition states. For example, the hydrolysis of a lactone can be influenced by the ability of the solvent to stabilize the charged intermediates. MD simulations can provide insights into these solvent effects at a molecular level. rsc.org

Reaction Mechanism Studies Using Computational Methods

Computational chemistry serves as a powerful tool to elucidate the intricate details of reaction mechanisms at a molecular level. For a compound such as this compound, theoretical studies, primarily employing Density Functional Theory (DFT), can provide profound insights into the pathways of its chemical transformations. These methods allow for the exploration of reaction coordinates, the identification of transient species, and the quantification of energetic barriers, which are often difficult to determine experimentally.

Transition State Characterization and Activation Energy Calculations

The cornerstone of understanding a chemical reaction's feasibility and rate lies in the characterization of its transition state (TS) and the calculation of the associated activation energy (Ea). A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy barrier along the minimum energy path from reactants to products.

Computational methodologies, such as synchronous transit-guided quasi-Newton (STQN) methods or nudged elastic band (NEB) calculations, are employed to locate these transient geometries. Once a putative transition state is identified, a frequency calculation is performed. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate, indicating the motion that leads from the reactant, through the transition state, to the product.

The activation energy is then calculated as the difference in energy between the transition state and the ground state of the reactants. This value is a critical parameter in predicting the kinetics of a reaction; a lower activation energy signifies a faster reaction rate. For reactions involving this compound, such as ring-opening, substitution, or condensation reactions, DFT calculations can provide these crucial energetic details.

Below is an illustrative table showcasing the type of data that would be generated from such a computational study for a hypothetical reaction of 3-Amino-4,4-dimethyloxolan-2-one.

| Hypothetical Reaction | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm-1) |

|---|---|---|---|---|

| Hydrolysis (Ring Opening) | B3LYP/6-311+G(d,p) | PCM (Water) | Data Not Available | Data Not Available |

| N-Acylation | M06-2X/def2-TZVP | SMD (DMSO) | Data Not Available | Data Not Available |

Prediction of Reaction Outcomes and Selectivity

Beyond determining reaction rates, computational chemistry is instrumental in predicting the outcomes of reactions, especially when multiple products can be formed. This includes predicting regioselectivity and stereoselectivity. By calculating the activation energies for all possible reaction pathways, the most favorable pathway, and therefore the major product, can be identified. The pathway with the lowest activation energy barrier is kinetically favored.

For a chiral molecule like 3-Amino-4,4-dimethyloxolan-2-one, computational methods can be used to predict the stereochemical outcome of a reaction. By modeling the transition states leading to different stereoisomers, the energetic differences can be calculated. Even small differences in activation energies (a few kcal/mol) can lead to a high degree of stereoselectivity.

For instance, in a reaction involving a nucleophilic attack on the carbonyl group, computational models could predict whether the attack is more likely to occur from the Re or Si face, thus determining the stereochemistry of the resulting product. The factors influencing this selectivity, such as steric hindrance and electronic effects, can be dissected and understood through the analysis of the transition state geometries.

Ligand-Binding and Supramolecular Interactions (non-biological, e.g., with catalysts, materials)

The non-covalent interactions of this compound with other molecules, such as catalysts or material surfaces, are crucial for understanding its role in various chemical processes and its potential applications in materials science. Computational methods are invaluable for characterizing these interactions, which are often too transient or subtle to be fully captured by experimental techniques alone.

These studies typically involve the calculation of binding energies and the analysis of the types of non-covalent interactions at play, such as hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. Quantum mechanical methods, particularly DFT with dispersion corrections (e.g., DFT-D3), are well-suited for accurately describing these weak interactions.

For example, the interaction of this compound with a metal-based catalyst could be modeled to understand the binding mode and the activation of the substrate. The amino group, the carbonyl oxygen, and the chloride ion can all act as potential coordination sites. Computational analysis can reveal the preferred binding site and the geometry of the complex, providing insights that can aid in catalyst design and optimization.

Furthermore, the self-assembly of this molecule or its interaction with surfaces, such as graphene or polymers, can be investigated to explore its potential in the formation of supramolecular structures or functional materials. Non-Covalent Interaction (NCI) analysis is a valuable computational tool that allows for the visualization and characterization of these weak interactions in three-dimensional space.

An illustrative data table for the binding energies of 3-Amino-4,4-dimethyloxolan-2-one with a hypothetical catalyst is provided below.

| Interacting Species | Computational Method | Binding Energy (kcal/mol) | Key Non-Covalent Interactions |

|---|---|---|---|

| Lewis Acid Catalyst (e.g., TiCl4) | ωB97X-D/def2-TZVP | Data Not Available | Coordination with carbonyl oxygen |

| Graphene Surface | PBE-D3/6-31G(d) | Data Not Available | π-π stacking, C-H···π interactions |

Applications in Advanced Organic Synthesis and Materials Science Research

3-Amino-4,4-dimethyloxolan-2-one Hydrochloride as a Key Chiral Synthon

The inherent chirality and bifunctional nature of this compound, possessing both an amine and a lactone, position it as a valuable chiral building block, or synthon, in asymmetric synthesis.

Building Block for Complex Natural Product Synthesis (non-clinical focus)

Chiral lactones are crucial intermediates in the total synthesis of numerous complex natural products. The stereochemistry of these natural products is often vital to their biological function, necessitating the use of enantiomerically pure starting materials. Gamma-butyrolactones, in particular, are prevalent structural motifs in a wide array of natural products. The strategic incorporation of a chiral synthon like this compound could allow for the precise construction of stereogenic centers within a target molecule. While specific examples detailing the use of this exact compound in natural product synthesis are not widely reported in the literature, the general utility of chiral amino lactones in this area is well-established. For instance, chiral beta-lactones have been demonstrated as versatile synthons for a variety of gamma-substituted alpha-amino acid precursors, which are themselves key components of many natural products. nih.govresearchgate.net

Precursor for Novel Heterocyclic Compounds

Nitrogen-containing heterocycles are of immense importance in medicinal and materials chemistry. Amino acids and their derivatives are frequently employed as starting materials for the synthesis of a diverse range of heterocyclic systems. nih.govnih.govmsesupplies.com The amino group of this compound can serve as a nucleophile or be transformed into other functional groups, enabling its participation in various cyclization reactions to form novel heterocyclic scaffolds.

The lactone ring itself can be opened to reveal new functionalities that can be further manipulated to construct more complex heterocyclic architectures. For example, the synthesis of chiral five-, six-, and seven-membered nitrogen-containing heterocycles has been successfully achieved starting from (S)-3-hydroxy-γ-butyrolactone, a structurally related compound. thieme-connect.com This highlights the potential of the oxolan-2-one core as a template for generating diverse heterocyclic structures. Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient construction of nitrogen-containing heterocycles from various precursors. researchgate.net

Development of New Chemical Entities (NCEs) for Non-Biological Applications

The unique structural features of this compound also suggest its utility in the development of new chemical entities for a range of non-biological applications, from energetic materials to advanced polymers.

Synthesis of Energetic Materials and Propellants

The synthesis of novel energetic materials is an active area of research, with a focus on developing compounds with high energy density, good thermal stability, and low sensitivity. Heterocyclic compounds are often explored as backbones for energetic materials due to their high heats of formation and densities. chemistry-chemists.com The introduction of amino and nitro groups into molecular structures is a common strategy to enhance their energetic properties. mdpi.comrsc.org While there is no direct evidence of this compound being used in this context, its amino group could potentially be functionalized with energetic moieties. Additionally, research into energetic materials derived from amino acids has shown promise, suggesting that amino-functionalized lactones could be explored as precursors.

Precursors for Advanced Polymer and Material Science Research

Lactones are well-known monomers for ring-opening polymerization (ROP), a versatile method for producing biodegradable and biocompatible polyesters. acs.orgtandfonline.comrsc.orglibretexts.orgyoutube.com The presence of both a lactone ring and an amino group in this compound offers intriguing possibilities for polymer synthesis. The lactone can undergo ROP to form a polyester backbone, while the amino group can serve as a site for further functionalization, leading to the creation of functional polymers with tailored properties.

For instance, the amino group could be used to initiate polymerization, or it could be modified post-polymerization to introduce specific functionalities along the polymer chain. This could enable the development of materials with unique characteristics for applications in coatings, adhesives, or other advanced material science domains.

Development of Chemical Probes for Research (e.g., non-clinical imaging, sensing)